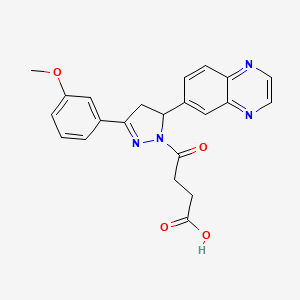

4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3 with a molecular weight of approximately 374.4 g/mol. The structure features a methoxyphenyl group, a quinoxaline moiety, and a dihydropyrazole ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O3 |

| Molecular Weight | 374.4 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that quinoxaline-based compounds can inhibit the proliferation of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and leukemia cells (K562) .

A detailed study evaluated the cytotoxic effects of similar compounds against multiple cancer cell lines using MTT assays, revealing IC50 values ranging from 0.67 µM to 0.87 µM for different cell lines. The findings suggest that these compounds induce apoptosis and inhibit key signaling pathways involved in cancer progression .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Inhibition of Bcl-2 Expression : Some derivatives have been shown to significantly reduce Bcl-2 mRNA levels, promoting apoptosis in cancer cells .

- Interaction with Enzymes : The compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways .

- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to anticancer effects, the compound has also demonstrated anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of several quinoxaline derivatives for their biological activity. Among these, specific derivatives showed promising results against HL-60 leukemia cells with inhibition rates exceeding 97% . These findings underscore the potential of quinoxaline-based compounds as therapeutic agents.

Propriétés

IUPAC Name |

4-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-30-16-4-2-3-14(11-16)18-13-20(26(25-18)21(27)7-8-22(28)29)15-5-6-17-19(12-15)24-10-9-23-17/h2-6,9-12,20H,7-8,13H2,1H3,(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUTSZIFGBJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.